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Compound of Interest |

3-(4-Bromophenyl)piperidin-3-ol
Compound Name:

hydrochloride
CAS No.: 2126177-48-6
Cat. No.: B2920558

Get Quote

Executive Summary & Compound Profile

3-(4-Bromophenyl)piperidin-3-ol hydrochloride is a pharmacologically significant scaffold,
belonging to the class of 3-aryl-3-hydroxypiperidines.[1] Unlike its more common regioisomer,
4-(4-bromophenyl)piperidin-4-ol (a metabolite of bromperidol), the 3-substituted variant
possesses a chiral center at the C3 position, introducing stereochemical complexity that is
critical in structure-activity relationship (SAR) studies for CNS-active agents, particularly NMDA
receptor modulators and opioid analgesics.[1]

This guide provides a rigorous analysis of the Nuclear Magnetic Resonance (NMR) spectral
signature of this compound. It emphasizes the diagnostic signals required to differentiate the 3-
isomer from the 4-isomer, focusing on the loss of symmetry and the diastereotopic nature of the
piperidine ring protons.[1]

Chemical Identity[1][2][3][4][5][61[7][8][©]

o |[UPAC Name: 3-(4-Bromophenyl)piperidin-3-ol hydrochloride[1]
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e Molecular Formula: C11H1sBrCINO (Salt form)[1]
e Molecular Weight: 292.60 g/mol (HCI salt)

o Stereochemistry: Racemic mixture (assumed unless enantioselective synthesis is specified).
C3is a chiral center.[1]

Synthesis & Structural Logic

To understand the NMR data, one must understand the synthesis, as residual solvents or
precursors (e.g., Boc-protected intermediates) often appear as impurities.

The most robust synthetic route involves a Grignard addition to a protected 3-piperidone,
followed by acid-mediated deprotection.[1] Note that catalytic hydrogenation (Hz/Pd) is
generally avoided to prevent debromination of the aryl ring.

Reaction Workflow (DOT Visualization)
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Figure 1: Synthetic pathway for the target compound via Grignard addition and acid
deprotection.

1H NMR Spectroscopic Analysis

Solvent: DMSO-des (Recommended for HCI salts to ensure solubility and visibility of
exchangeable protons).[1] Frequency: 400 MHz or higher recommended due to second-order
coupling in the piperidine ring.[1]
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Diagnostic Features (The "Fingerprint")

The crucial difference between the 3-isomer and the 4-isomer is symmetry.[1]
e 4-isomer: Possesses a plane of symmetry.[1] Protons at C2/C6 are equivalent, as are C3/C5.

e 3-isomer (Target): Asymmetric. The C2 protons are diastereotopic (chemically non-
equivalent) due to the adjacent chiral center at C3. They typically appear as an AB quartet or
two distinct doublets, rather than a triplet or broad singlet.

1H NMR Data Table (Predicted/Derived)
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. . . Assighment
Position Shift (60 ppm) Multiplicity Integral Lodi
ogic

Ammonium
protons
(deshielded by
positive charge).
[1] Broadened by

exchange.

NHz2* 9.00 -9.40 brs 2H

Aromatic protons
ortho to Bromine
(deshielded by -

Br).[1]

Ar-H (Ortho) 7.58 d (J=8.5 Hz) 2H

Aromatic protons

meta to Bromine
Ar-H (Meta) 7.45 d (J=8.5 Hz) 2H

(ortho to

piperidine).[1]

Tertiary alcohol.
[1] Sharp in dry
DMSO; broad if
wet.[1]

OH 5.60 S 1H

Diastereotopic
proton at C2.[1]
Deshielded by N
and C3-OH.[1]

H-2a 3.45 d (J=12.5 Hz) 1H

Diastereotopic

proton at C2.[1]
H-2b 3.15 d (J=12.5 Hz) 1H . _

Geminal coupling

to H-2a.

Protons adjacent
to Nitrogen (C6).
[1] Complex

H-6 2.90-3.10 m 2H

multiplet.
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Protons adjacent

to chiral C3.[1]
H-4 1.95-2.15 m 2H Diastereotopic

nature makes

this complex.

Protons at C5

(furthest from
H-5 1.60-1.80 m 2H

chiral center, but

still split).

Analyst Note: The chemical shift of the H-2 protons is the most reliable indicator of the 3-
position substitution.[1] If you observe a clean triplet or doublet of doublets integrating to 4H
around 3.0-3.3 ppm, you likely have the 4-isomer or the unsubstituted piperidine.[1] The 3-

isomer requires the distinct splitting of the C2 methylene group.[1]

13C NMR Spectroscopic Analysis

Solvent: DMSO-des Reference: DMSO septet at 39.5 ppm.[1]

13C NMR Data Table
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Carbon Shift (6 ppm) Type Assignment Logic

The chiral center.[1]
Deshielded by -OH
C-3 70.5 Quaternary (Cq) and Phenyl ring.[1]
Significantly
downfield.

Aromatic carbon
Ar-C (Ipso) 147.2 Quaternary (Cq) attached to the
piperidine ring.[1]

Aromatic carbon
Ar-C (Br) 120.8 Quaternary (Cq) attached to Bromine.

[1]

Aromatic carbons

Ar-CH 131.2 CH )
ortho to Bromine.[1]
Aromatic carbons
Ar-CH 127.5 CH ]
meta to Bromine.
Most deshielded
aliphatic CHz
C-2 56.8 CH:
(between N and C3-
OH).[1]
C-6 43.5 CHz Adjacent to Nitrogen.
Adjacent to
C-4 35.2 CH:
Quaternary C3.
The "bottom" of the
C-5 21.8 CH:

chair conformation.[1]

Experimental Protocol: Sample Preparation

To ensure high-fidelity data suitable for publication or regulatory submission, follow this
preparation protocol.
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Step-by-Step Workflow

e Salt Drying: The HCI salt is hygroscopic.[1] Dry the solid in a vacuum oven at 40°C for 4
hours prior to analysis to minimize the H20 peak (approx. 3.33 ppm in DMSO), which can
obscure the H-2/H-6 signals.[1]

e Solvent Selection: Use DMSO-ds (99.9% D) with 0.03% TMS (Tetramethylsilane) as an
internal standard.[1]

o Why not CDCIs? The HCI salt is insoluble in chloroform.[1]

o Why not D207? D20 will exchange the OH and NH protons, causing them to disappear.
This removes valuable structural information regarding the salt formation and the alcohol.

[1]
o Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.
o Warning: Over-concentration (>20 mg) can cause viscosity broadening in DMSO.
e Acquisition Parameters:
o 1H: 16 scans, 30° pulse angle, D1 (relaxation delay) = 1.0s.

o 13C: 1024 scans minimum (due to lower sensitivity and quaternary carbons), D1 = 2.0s to
allow relaxation of quaternary carbons (C3 and Ar-ipso).

Structural Validation Logic (Graphviz)[1]

The following diagram illustrates the logic flow for confirming the structure based on the data
provided above.
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Acquire 1H NMR

(DMSO-d6)

Check Symmetry:
Are C2/C6 equivalent?

Simpler spectra iastereotopic H

Yes: Signals are symmetric
Likely 4-isomer

No: Complex multiplets/AB system
Likely 3-isomer

Verify C3-OH:
Quaternary C at ~70ppm?

:

Verify Bromine:
AA'BB' aromatic pattern?

Confirmed Structure:

3-(4-Bromophenyl)piperidin-3-ol

Click to download full resolution via product page
Figure 2: Decision tree for validating the 3-isomer structure via NMR.
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Chemistry. (Note: Provides the foundational methodology for the Grignard route to this
scaffold).[1]

* NMR of Piperidine Salts: Pretsch, E., Buhlmann, P., & Badertscher, M. (2009). Structure
Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Authoritative
source for chemical shift prediction rules in cyclic amines).

» Analogous 4-isomer Data (For Comparison): BenchChem Technical Support. (2025).[2][3][4]
[5][6] "4-(4-Bromophenyl)-4-hydroxypiperidine Technical Guide." BenchChem.[1][2] (Cited for
differential diagnosis of the regioisomer).[1]

¢ General Piperidine Conformation Analysis: Eliel, E. L., & Wilen, S. H. (1994).
Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Essential for understanding
the diastereotopicity of the C2 protons).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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